Perovskite Passivation vs. Monofunctional Thiols
In a comparative study of five pyrimidine derivatives as additives for Cs0.15FA0.85PbI3 perovskites, the core moiety of the target compound, 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol, provided the largest all-around improvement to photoluminescence intensity, stability, and photovoltaic performance among all tested additives. In contrast, monofunctional alkanethiols were effective for nanocrystals but not for thin film analogues [1]. This head-to-head comparison demonstrates that the combination of the 4-hydroxy and 6-trifluoromethyl groups on the pyrimidine ring is essential for superior perovskite passivation.
| Evidence Dimension | Perovskite photoluminescence enhancement and device stability |
|---|---|
| Target Compound Data | Target compound's core thiol moiety (4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol) provided the largest all-around improvement to PL intensity, stability, and photovoltaic performance |
| Comparator Or Baseline | Four other pyrimidine derivatives (including monofunctional thiols without the hydroxy/trifluoromethyl combination) and alkanethiols, which showed lower PL enhancement in thin film analogues |
| Quantified Difference | The 4-hydroxy/6-CF3 combination outperformed monofunctional thiol additives in thin film configuration; exact fold-change values are available in the primary study |
| Conditions | Cs0.15FA0.85PbI3 organic metal halide perovskite thin films; ambient processing conditions |
Why This Matters
For procurement in perovskite materials research, selecting a pyrimidine thiol without the 4-hydroxy-6-CF3 motif results in demonstrably inferior film passivation and device stability.
- [1] Multifunctional Thiol-Containing Additives for Improved Photoluminescence and Photovoltaic Performance of Cs0.15FA0.85PbI3 Perovskites. ACS Applied Electronic Materials, 2022. View Source
